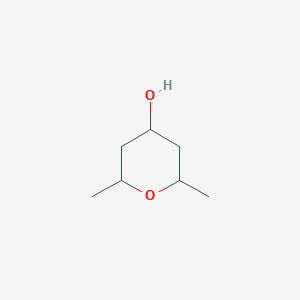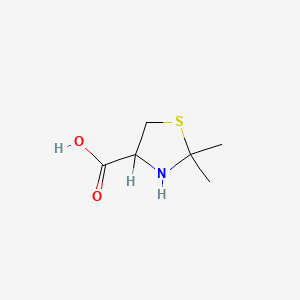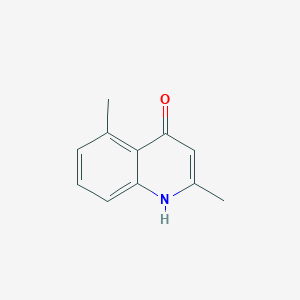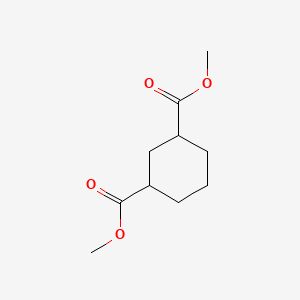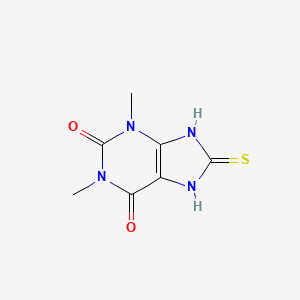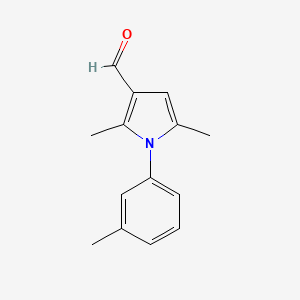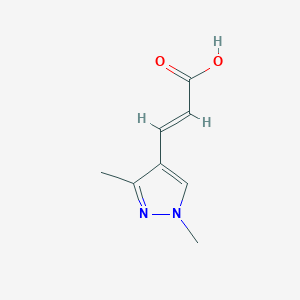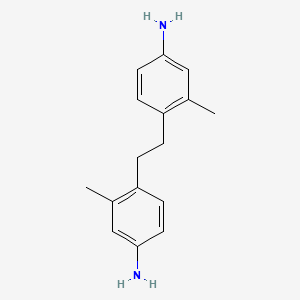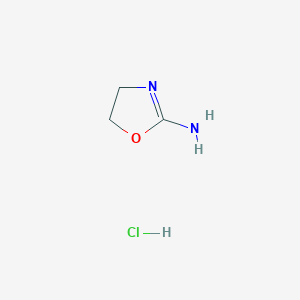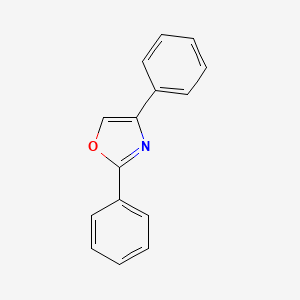
Lipid 5
Descripción general
Descripción
Lipids are a diverse group of organic compounds that include fats, oils, hormones, and certain components of membranes. They do not interact appreciably with water . Lipids are known to form basic units of membrane structure and energy storage . They are synthesized, trafficked, and stored in the body .
Synthesis Analysis
Lipids are synthesized via ester hydrolysis into aliphatic alcohols and diacidic amino head group moieties, which are further metabolized via β-oxidation . The preparation, derivatization, and analysis of lipids have seen recent advances .
Molecular Structure Analysis
The molecular formula of Lipid 5 is C44H87NO5 . Lipids are highly diverse in structure, and their distribution varies between organisms . This immense diversity arises from the biosynthesis of various combinations of these building blocks .
Chemical Reactions Analysis
Lipid 5 is rapidly metabolized via ester hydrolysis into aliphatic alcohols and diacidic amino head group moieties, which are further metabolized via β-oxidation . Several chemical approaches form part of a powerful toolbox for controlling and characterizing lipid structure .
Physical And Chemical Properties Analysis
Lipids vary significantly with respect to their chemical and physical properties, their absorption, metabolism, and physiological activities . The different lipid species vary significantly with respect to their chemical and physical properties .
Aplicaciones Científicas De Investigación
Lipid Nanoparticles (LNPs) for mRNA Delivery and Protein Expression
Lipid 5 is an ionizable cationic amino lipid with a pKa of 6.56 . It has found applications in the synthesis of lipid nanoparticles (LNPs) for mRNA delivery and protein expression. LNPs are promising carriers for nucleic acid-based therapies due to their ability to encapsulate and protect mRNA molecules, allowing efficient delivery to target cells. Lipid 5 contributes to the stability and efficient transfection of LNPs, making it a valuable tool in gene therapy research.
- Microbial Lipids : Microorganisms can accumulate lipids, which serve as potential feedstocks for biofuel production. Lipid 5 may play a role in enhancing lipid yield during microbial fermentation .
Boosting Immune Response
Lipid 5 has been used to deliver genes to immune cells, enhancing the immune system’s ability to fight against diseases such as cancer. By incorporating Lipid 5 into lipid-based nanosystems, researchers aim to improve the efficacy of immunotherapies .
Phytochemical Drug Encapsulation
Lipid-based nanosystems, including liposomes and nanostructured lipid carriers, have been employed to encapsulate small molecular weight phytochemical drugs. Lipid 5 contributes to the stability and drug-loading capacity of these carriers, enabling targeted drug delivery .
Mecanismo De Acción
Target of Action
Lipid 5, a xenobiotic amino lipid, is a key component of novel mRNA-Lipid Nanoparticle (mRNA-LNP) medicines . The primary targets of Lipid 5 are the cells that take up the mRNA-LNPs. These cells then use the mRNA to produce the encoded protein . The role of these targets is to facilitate the production of the desired protein, which can have therapeutic effects.
Mode of Action
Upon intravenous administration, Lipid 5-containing LNPs are rapidly distributed throughout the body . The LNPs are taken up by cells, where the mRNA is released. The cell’s machinery then uses this mRNA as a template to synthesize the encoded protein . This process allows for the production of specific proteins that can have therapeutic effects.
Pharmacokinetics
After intravenous injection of Lipid 5-containing LNPs, Lipid 5 and its radiolabeled metabolites are rapidly distributed, with peak concentrations reached within 1 hour in most tissues . After 10 hours, Lipid 5 and its metabolites concentrate primarily in the urinary and digestive tracts . By 24 hours, Lipid 5 and its metabolites are localized almost exclusively in the liver and intestines, suggesting hepatobiliary and renal clearance . Lipid 5 and its metabolites are completely cleared within 168 hours (7 days) .
Action Environment
The action of Lipid 5 can be influenced by various environmental factors. For instance, the rate of distribution and clearance of Lipid 5 can be affected by factors such as the patient’s metabolism, the presence of other drugs, and individual physiological differences . Furthermore, the effectiveness of the protein produced can be influenced by the patient’s immune system and the presence of any diseases or conditions.
Direcciones Futuras
The development of novel techniques and instruments have made it possible to maximize the coverage of lipid species detected and quantified in complex biological samples . The study of lipids in aging and the possibility of lipid-based therapy in aging-related diseases are areas of active research .
Propiedades
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCVHPIKBGRCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipid 5 | |
CAS RN |
2089251-33-0 | |
| Record name | LIPIDV-004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



